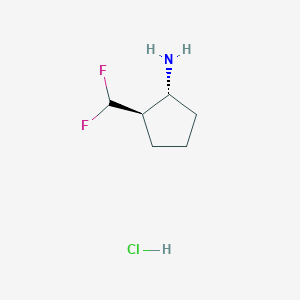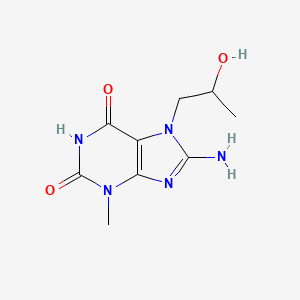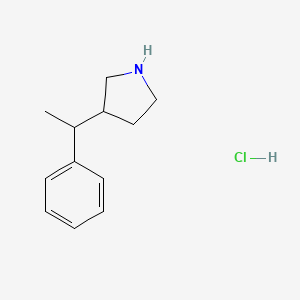
3-(1-Phenylethyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Pyrrolidine, the core structure of 3-(1-Phenylethyl)pyrrolidine hydrochloride, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine derivatives can be categorized into two main types: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Chemical Reactions Analysis
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The structure–activity relationship (SAR) of the studied compounds is also described .作用機序
The exact mechanism of action of 3-(1-Phenylethyl)pyrrolidine hydrochloride is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the regulation of mood, attention, and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased alertness, attention, and cognitive function. This compound has also been shown to increase heart rate and blood pressure, which can lead to potential cardiovascular effects.
実験室実験の利点と制限
3-(1-Phenylethyl)pyrrolidine hydrochloride has several advantages for lab experiments, including its ability to enhance cognitive function and its potential as a treatment for cognitive disorders. However, there are also limitations to its use in lab experiments, including potential cardiovascular effects and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on 3-(1-Phenylethyl)pyrrolidine hydrochloride. One area of research could focus on its potential as a treatment for cognitive disorders such as Alzheimer's disease and ADHD. Another area of research could focus on its potential as a performance-enhancing drug and its effects on athletic performance. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
3-(1-Phenylethyl)pyrrolidine hydrochloride can be synthesized using a variety of methods, but the most common method involves the reaction of 1-phenylethylamine with pyrrolidine in the presence of hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
3-(1-Phenylethyl)pyrrolidine hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have cognitive-enhancing effects, which make it a potential treatment for cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). This compound has also been studied for its potential use as a performance-enhancing drug and as a treatment for drug addiction.
Safety and Hazards
The safety data sheet suggests that one should wash face, hands and any exposed skin thoroughly after handling 3-(1-Phenylethyl)pyrrolidine hydrochloride. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area. One should not breathe dust/fume/gas/mist/vapors/spray. Protective gloves/protective clothing/eye protection/face protection should be worn. It should be kept away from heat/sparks/open flames/hot surfaces .
特性
IUPAC Name |
3-(1-phenylethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10(12-7-8-13-9-12)11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUUVYAAJNTJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2652305.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2652306.png)

![(E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2652309.png)
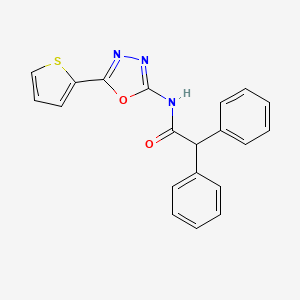
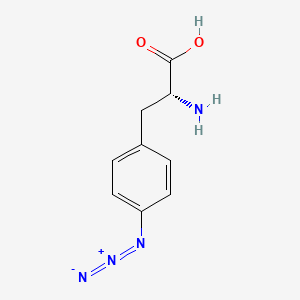
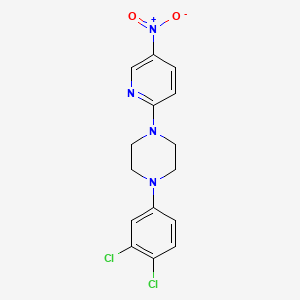
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2652316.png)
![Methyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2652317.png)
![N-[2-(3-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2652321.png)
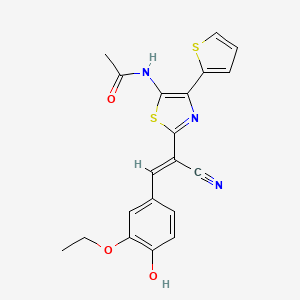
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2652324.png)
